3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate
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Overview
Description
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is a synthetic organic compound with the molecular formula C20H16ClNO4 and a molecular weight of 369.8 g/mol . This compound is known for its unique chemical structure, which includes a phenylpropyl group and a naphthalenyl carbamate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate typically involves the reaction of 3-phenylpropylamine with 3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-{2-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide
- L-Tryptophan, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-
Uniqueness
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its phenylpropyl group and naphthalenyl carbamate moiety contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-phenylpropyl N-(3-chloro-1,4-dioxonaphthalen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4/c21-16-17(19(24)15-11-5-4-10-14(15)18(16)23)22-20(25)26-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYULXVYRAYZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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